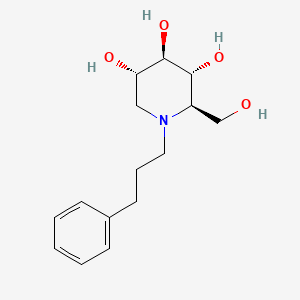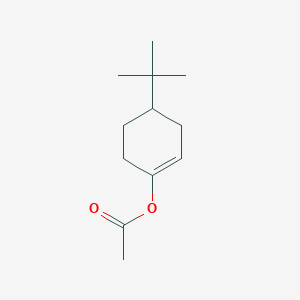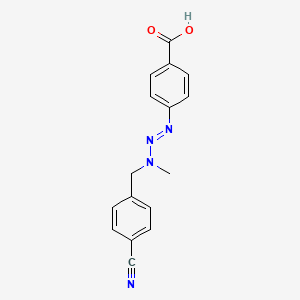
p-(3-(p-Cyanobenzyl)-3-methyl-1-triazeno)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-(3-(p-Cyanobenzyl)-3-methyl-1-triazeno)benzoic acid: is a complex organic compound that features a triazeno group attached to a benzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of p-(3-(p-Cyanobenzyl)-3-methyl-1-triazeno)benzoic acid typically involves multiple steps. One common method starts with the preparation of p-cyanobenzyl chloride, which is then subjected to ammonolysis to form p-cyanobenzylamine. This intermediate is further reacted with methylating agents and triazeno compounds under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using automated systems and continuous flow reactors to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: p-(3-(p-Cyanobenzyl)-3-methyl-1-triazeno)benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazeno group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
Chemistry: In chemistry, p-(3-(p-Cyanobenzyl)-3-methyl-1-triazeno)benzoic acid is used as a building block for synthesizing more complex molecules. It serves as a precursor in the synthesis of dyes, polymers, and other organic compounds .
Biology: Its unique structure allows it to act as a probe or inhibitor in various biochemical assays .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may be used in drug development for targeting specific molecular pathways involved in diseases .
Industry: Industrially, the compound is utilized in the production of specialty chemicals, including cross-linking agents for polymers and stabilizers for certain materials .
Mécanisme D'action
The mechanism of action of p-(3-(p-Cyanobenzyl)-3-methyl-1-triazeno)benzoic acid involves its interaction with specific molecular targets. The triazeno group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby inhibiting their activity. This interaction can disrupt metabolic pathways and cellular processes, making the compound useful in various applications .
Comparaison Avec Des Composés Similaires
p-Aminobenzoic acid: Used in the synthesis of folic acid and as a UV filter in sunscreen products.
p-Hydroxybenzoic acid: Commonly used as a preservative in cosmetics and pharmaceuticals.
p-Cyanobenzoic acid: Utilized in the production of dyes and as an intermediate in organic synthesis.
Uniqueness: p-(3-(p-Cyanobenzyl)-3-methyl-1-triazeno)benzoic acid is unique due to its triazeno group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry .
Propriétés
Numéro CAS |
65542-16-7 |
|---|---|
Formule moléculaire |
C16H14N4O2 |
Poids moléculaire |
294.31 g/mol |
Nom IUPAC |
4-[[(4-cyanophenyl)methyl-methylamino]diazenyl]benzoic acid |
InChI |
InChI=1S/C16H14N4O2/c1-20(11-13-4-2-12(10-17)3-5-13)19-18-15-8-6-14(7-9-15)16(21)22/h2-9H,11H2,1H3,(H,21,22) |
Clé InChI |
GJQMFLTWFFYRLD-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=CC=C(C=C1)C#N)N=NC2=CC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


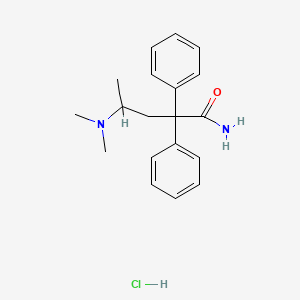
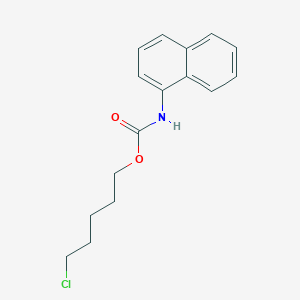
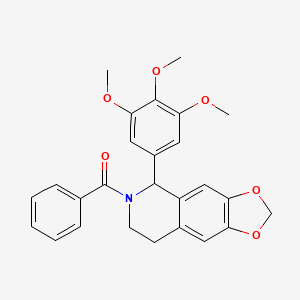
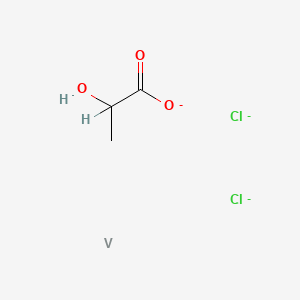

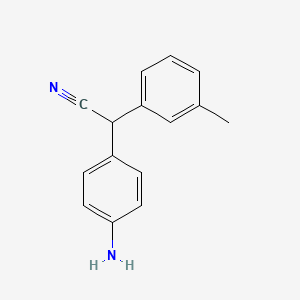
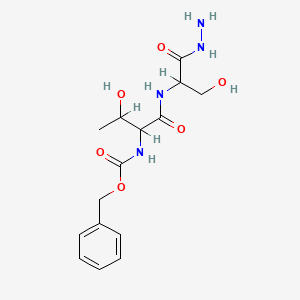
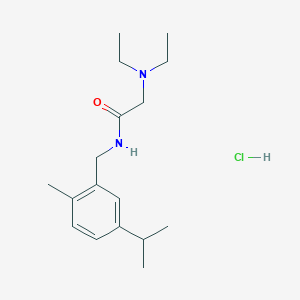
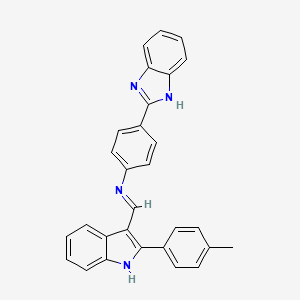
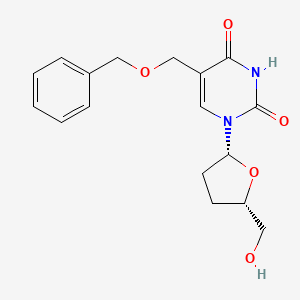
![(2'S,3'R,5'R,11'S)-2',11'-dihydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-8'-one](/img/structure/B12796787.png)
